![molecular formula C13H18N2 B6299509 2-(6-Azaspiro[2.5]octan-6-yl)aniline CAS No. 2155431-25-5](/img/structure/B6299509.png)

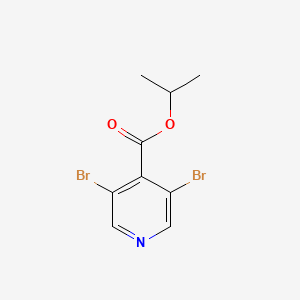

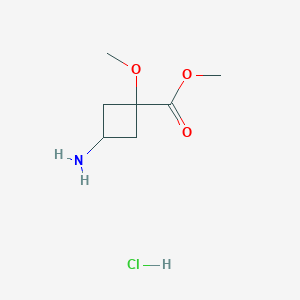

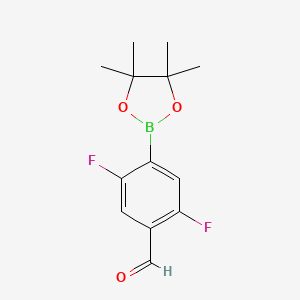

2-(6-Azaspiro[2.5]octan-6-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Azaspiro[2.5]octan-6-yl)aniline (CAS# 2155431-25-5) is a useful research chemical . It has the molecular formula C13H18N2 and a molecular weight of 202.3 .

Molecular Structure Analysis

The molecular structure of 2-(6-Azaspiro[2.5]octan-6-yl)aniline is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Chemical Synthesis : A study by Huang et al. (2019) describes a synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline, involving a regioselective radical ipso-cyclization pathway, mediated by ZnBr2/Oxone in a mixed solvent of acetonitrile and water (Huang et al., 2019).

Structural and Conformational Analysis : Montalvo-González and Ariza-Castolo (2012) performed structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. This study determined relative configurations and preferred conformations based on the analysis of homonuclear coupling constants and chemical shifts, reflecting the steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).

Drug Design and Medical Applications

EGFR Kinase Inhibitors : Zhao et al. (2013) reported the design and synthesis of novel azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, serving as EGFR kinase inhibitors. These compounds, notably 21g with a 2-oxa-6-azaspiro[3.4]octane substituent, showed notable EGFR inhibitory activities and antitumor potency against lung cancer cell lines, highlighting their potential in cancer treatment (Zhao et al., 2013).

Anticancer and Antidiabetic Properties : Flefel et al. (2019) developed a series of spirothiazolidines analogs with significant anticancer activities against human breast and liver carcinoma cell lines. Notably, compounds from this series also exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, suggesting potential applications in cancer and diabetes treatment (Flefel et al., 2019).

Propiedades

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-11-3-1-2-4-12(11)15-9-7-13(5-6-13)8-10-15/h1-4H,5-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCMQFOUCDRWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCN(CC2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Azaspiro[2.5]octan-6-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)